2-Fluoro-3,4-dimethoxybenzaldehyde 2-Fluoro-3,4-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 37686-68-3
VCID: VC2319360
InChI: InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
SMILES: COC1=C(C(=C(C=C1)C=O)F)OC
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

2-Fluoro-3,4-dimethoxybenzaldehyde

CAS No.: 37686-68-3

Cat. No.: VC2319360

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3,4-dimethoxybenzaldehyde - 37686-68-3

Specification

CAS No. 37686-68-3
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 2-fluoro-3,4-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Standard InChI Key UDBUQQVUWKHCAR-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C=O)F)OC
Canonical SMILES COC1=C(C(=C(C=C1)C=O)F)OC

Introduction

Basic Properties and Identification

Chemical Identity

2-Fluoro-3,4-dimethoxybenzaldehyde represents a class of fluorinated aromatic aldehydes with specific substitution patterns. The compound is registered with CAS number 37686-68-3 and has been cataloged in multiple chemical databases . The presence of both fluorine and methoxy substituents creates a distinctive electronic environment within the molecule, influencing its reactivity and potential applications.

Standard Identifiers

Identifier TypeValue
CAS Number37686-68-3
Molecular FormulaC₉H₉FO₃
PubChem CID603588
MDL NumberMFCD03411462
IUPAC Name2-fluoro-3,4-dimethoxybenzaldehyde
InChIInChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
InChIKeyUDBUQQVUWKHCAR-UHFFFAOYSA-N
SMILESCOC1=C(C(=C(C=C1)C=O)F)OC

Physical and Chemical Properties

Physical State and Appearance

Synthesis Methods

Historical Synthetic Approaches

According to the literature, early synthesis methods for 3-fluoroveratrole and related compounds like 2-Fluoro-3,4-dimethoxybenzaldehyde encountered challenges with decreased yields during scale-up. A significant by-product was observed, formed via a benzyne pathway that became more pronounced with longer reaction times during larger-scale preparations .

Modern Synthetic Considerations

More recent synthetic approaches likely focus on efficient and selective methods to introduce the fluorine atom at the 2-position of the 3,4-dimethoxybenzaldehyde scaffold. Direct fluorination approaches using selective fluorinating agents or through metal-catalyzed transformations may offer advantages over earlier methods.

The establishment of reliable synthetic routes to 2-Fluoro-3,4-dimethoxybenzaldehyde remains relevant for researchers requiring this compound as a building block or intermediate for further transformations .

Applications and Research Relevance

Synthetic Building Block

2-Fluoro-3,4-dimethoxybenzaldehyde serves as an important building block in organic synthesis, particularly for the preparation of more complex fluorinated aromatic compounds. The aldehyde functionality provides a reactive handle for further transformations, including condensation reactions, reductions, and oxidations.

Pharmaceutical Research

The specific arrangement of functional groups in this molecule makes it potentially valuable in pharmaceutical research. Fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, including changes in lipophilicity, metabolic stability, and binding affinity to target biomolecules.

Related Research Areas

The compound appears in literature related to the synthesis of model precursors, suggesting its relevance in the development of labeled compounds for imaging or diagnostic applications . Its structural similarity to compounds used in radiochemistry, particularly in the context of 18F-labeling, indicates potential applications in positron emission tomography (PET) tracer development.

CategoryInformation
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; Wear protective gloves/protective clothing/eye protection/face protection; IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell; IF ON SKIN: Wash with plenty of soap and water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

These safety classifications indicate that the compound requires careful handling to minimize exposure risks .

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